N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
The compound “N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a benzo[b]thiophen ring, a dimethylamino group, an isoxazole ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzo[b]thiophen ring could potentially be formed through a cyclization reaction . The dimethylamino group might be introduced through a nucleophilic substitution reaction . The isoxazole ring could potentially be synthesized through a 1,3-dipolar cycloaddition . The sulfonamide group might be introduced through a substitution reaction involving a sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[b]thiophen ring is a fused ring system containing a five-membered ring attached to a six-membered ring . The isoxazole ring is a five-membered ring containing two heteroatoms . The dimethylamino group would likely impart some basicity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzo[b]thiophen ring might undergo electrophilic aromatic substitution . The dimethylamino group could potentially be quaternized . The isoxazole ring might undergo reactions at the carbon adjacent to the oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple rings would likely make it relatively rigid. The dimethylamino group could potentially make it a base . The sulfonamide group might make it capable of forming hydrogen bonds .Scientific Research Applications
Theoretical and Computational Investigations
- Antimalarial and Antiviral Potential : A study has explored the antimalarial activity of sulfonamide derivatives, including those structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, highlighting their potential utility against COVID-19 through computational calculations and molecular docking studies. These compounds exhibit significant antimalarial activity with low cytotoxicity, demonstrating promising selectivity indices. Molecular docking studies further suggest their binding affinity to key viral proteins, indicating potential antiviral applications (Fahim & Ismael, 2021).
Chemical Synthesis and Material Science
Development of Fluorescent Molecular Probes : Research into the synthesis of fluorescent solvatochromic dyes, closely related to the chemical structure , has led to the development of novel fluorescent probes. These probes exhibit strong solvent-dependent fluorescence, useful in studying biological events and processes. Their unique "push-pull" electron transfer system makes them suitable for developing ultra-sensitive fluorescent molecular probes (Diwu et al., 1997).
Antitumor and Antibacterial Agents : A series of derivatives, including thiophene and N-substituted thieno[3,2-d]pyrimidine, has been synthesized for their potent antitumor and antibacterial activities. These compounds, related structurally to N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, have shown higher activity against various cancer cell lines and bacterial strains, indicating their potential as lead compounds in drug development (Hafez, Alsalamah & El-Gazzar, 2017).
Biological Activity and Pharmacological Applications
- Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Derivatives of benzo[b]thiophene-2-sulfonamide, structurally akin to the compound , have been investigated for their role as carbonic anhydrase inhibitors, potentially useful in treating glaucoma. These studies have identified compounds with significant ocular hypotensive activity, indicating their usefulness in clinical applications for eye health (Graham et al., 1989).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, further studies could be conducted to optimize its structure for better activity and selectivity. If it’s intended to be a material, studies could be conducted to improve its properties .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-15(20(3)4)14-10-24-16-8-6-5-7-13(14)16/h5-8,10,15,18H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZYKRSZHHRIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide |
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